molecular formula C26H23NO10 B12323583 ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B12323583
M. Wt: 509.5 g/mol
InChI Key: CTPGKZRJMUOBTP-UHFFFAOYSA-N
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Description

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as benzoyloxy, dihydroxy, and nitrophenoxy, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.

    Introduction of the benzoyloxy group: This step involves the esterification of a hydroxyl group with benzoyl chloride in the presence of a base such as pyridine.

    Nitration of the phenoxy group: The phenoxy group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, which may require the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzoyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of diketones or carboxylic acids

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzoyloxy derivatives

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity and functional groups make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to undergo various chemical reactions allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenoxy group can participate in redox reactions, affecting cellular signaling pathways. The benzoyloxy and dihydroxy groups can form hydrogen bonds with proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • **((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-phenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate
  • **((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate

Uniqueness

The presence of the nitrophenoxy group in ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate distinguishes it from similar compounds. This group imparts unique redox properties and enhances the compound’s reactivity, making it more versatile for various applications.

Properties

IUPAC Name

[5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGKZRJMUOBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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